molecular formula C18H19FN4O5S B2862459 N-(4-fluoro-3-nitrophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 941920-41-8

N-(4-fluoro-3-nitrophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2862459
CAS RN: 941920-41-8
M. Wt: 422.43
InChI Key: GDAYYYHEESIFOX-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H19FN4O5S and its molecular weight is 422.43. The purity is usually 95%.
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Scientific Research Applications

Selective Ligand Development for Imaging

Research on related compounds has focused on the development of selective ligands for imaging applications. For instance, the synthesis and characterization of radioligands for positron emission tomography (PET) imaging, such as [18F]PBR111, demonstrate the potential of specific ligand design for visualizing biological targets. These compounds, part of the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, have been explored for their selective binding to the translocator protein (18 kDa), showcasing their application in neuroinflammation and neurodegenerative disease imaging (Dollé et al., 2008).

Antimicrobial Activity Exploration

Another area of scientific research involves the exploration of antimicrobial activities. For example, the synthesis of new heterocycles incorporating the antipyrine moiety has led to the identification of compounds with significant antimicrobial properties. These compounds have been tested and evaluated against various microbial agents, highlighting their potential as novel antimicrobial agents (Bondock et al., 2008).

Novel Compound Synthesis with Therapeutic Potential

The synthesis of novel compounds with potential therapeutic applications is a significant area of research. Studies have detailed the chemical synthesis of various derivatives and their subsequent evaluation for anti-inflammatory and analgesic activities. These studies provide a foundation for further exploration into the therapeutic potential of such compounds, as seen in the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O5S/c19-13-6-5-11(9-15(13)23(27)28)20-16(25)10-29-17-12-3-1-4-14(12)22(7-2-8-24)18(26)21-17/h5-6,9,24H,1-4,7-8,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAYYYHEESIFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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